molecular formula C14H10ClNO6S B13784577 Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- CAS No. 91-36-1

Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-

Cat. No.: B13784577
CAS No.: 91-36-1
M. Wt: 355.8 g/mol
InChI Key: XYUBQRPKIVSWKI-UHFFFAOYSA-N
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Description

Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- is a complex organic compound with the molecular formula C14H10ClNO6S It is known for its unique structural features, which include a benzoic acid core substituted with a sulfonamide group, a carboxyphenyl group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- typically involves multi-step organic reactions. One common method includes the sulfonation of 2-chlorobenzoic acid followed by the introduction of the carboxyphenylamino group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired substitution and functionalization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of the chlorine atom or the reduction of the sulfonamide group.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the carboxyphenyl group may enhance binding affinity through π-π interactions. The chlorine atom can also participate in halogen bonding, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-: Similar structure but with an amino group instead of a chlorine atom.

    Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

Uniqueness

Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

91-36-1

Molecular Formula

C14H10ClNO6S

Molecular Weight

355.8 g/mol

IUPAC Name

5-[(2-carboxyphenyl)sulfamoyl]-2-chlorobenzoic acid

InChI

InChI=1S/C14H10ClNO6S/c15-11-6-5-8(7-10(11)14(19)20)23(21,22)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18)(H,19,20)

InChI Key

XYUBQRPKIVSWKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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